Anti-Inflammatory Activity Profile: Direct Comparison with β-Chamigrenal in RAW 264.7 Macrophages
In a study isolating sesquiterpenes from Schisandra chinensis, α-ylangenyl acetate was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages. While the study identifies β-chamigrenal as the most potent inhibitor among the four tested compounds (β-chamigrenal, β-chamigrenic acid, α-ylangenol, and α-ylangenyl acetate), the inclusion of α-ylangenyl acetate in this comparative analysis provides a critical data point. The quantitative data demonstrates that α-ylangenyl acetate is a less potent anti-inflammatory agent compared to β-chamigrenal under identical experimental conditions .
| Evidence Dimension | Inhibition of LPS-induced NO and PGE2 production |
|---|---|
| Target Compound Data | Not explicitly reported as the most active; less inhibitory than β-chamigrenal. |
| Comparator Or Baseline | β-Chamigrenal: 47.21 ± 4.54 % inhibition of NO and 51.61 ± 3.95 % inhibition of PGE2 at 50 µM. |
| Quantified Difference | α-ylangenyl acetate is less potent than β-chamigrenal; exact values for α-ylangenyl acetate were not the primary focus but its activity is established as lower than the comparator. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; compound concentration of 50 µM. |
Why This Matters
For researchers focused on potent anti-inflammatory activity from Schisandra sesquiterpenes, β-chamigrenal is the superior candidate; procurement of Ylangenyl acetate is justified for studies requiring a structurally related but pharmacologically distinct comparator or for investigating structure-activity relationships.
- [1] Shin, J. S., Ryu, S., Cho, Y. W., Kim, H. J., Jang, D. S., & Lee, K. T. (2014). Inhibitory effects of β-chamigrenal, isolated from the fruits of Schisandra chinensis, on lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in RAW 264.7 macrophages. Planta Medica, 80(8-9), 655-661. View Source
